Product packaging for 4-Allyl-2,6-dimethoxyphenol(Cat. No.:CAS No. 6627-88-9)

4-Allyl-2,6-dimethoxyphenol

Cat. No.: B1196327
CAS No.: 6627-88-9
M. Wt: 194.23 g/mol
InChI Key: FWMPKHMKIJDEMJ-UHFFFAOYSA-N
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Description

4-Allyl-2,6-dimethoxyphenol (CAS 6627-88-9), also known as Methoxyeugenol, is a high-purity phenolic compound of significant interest in biomedical research. This compound is a natural product found in various plants and is commonly used as a flavoring agent in the food industry . Recent pioneering research has demonstrated its promising antiseizure properties in acute preclinical models, making it a valuable tool for neuroscientists investigating epilepsy and neurological disorders . Studies from 2024 have shown that acute administration of this compound in mouse models increased latency to the first myoclonic jerk and tonic-clonic seizures induced by pentylenetetrazole (PTZ) and other agents. It also reduced seizure duration and intensity, and diminished mortality in models like maximal electroshock (MES) . Electroencephalographic (EEG) analysis revealed that the compound alters brainwave patterns, specifically increasing the percentage of total power in beta waves, suggesting a potential mechanism linked to modulation of central nervous system activity . With a molecular weight of 194.23 g/mol and a purity of 98%, this compound is characterized by its high quality and consistency . It appears as a colorless to pale yellow/green liquid that may solidify and has a refractive index of 1.548 and a density of approximately 1.092 g/mL . It is soluble in fats but insoluble in water . Researchers should note that this product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. Please handle with appropriate safety precautions, as it may cause skin and eye irritation and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1196327 4-Allyl-2,6-dimethoxyphenol CAS No. 6627-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-4-prop-2-enylphenol
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InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMPKHMKIJDEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216470
Record name 4-Allyl-2,6-dimethoxyphenol
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Molecular Weight

194.23 g/mol
Source PubChem
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Physical Description

Clear pale yellow liquid, roasted meaty bacon odour
Record name 4-Allyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

168.00 to 169.00 °C. @ 11.00 mm Hg
Record name Methoxyeugenol
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Solubility

insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-Allyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.089-1.095
Record name 4-Allyl-2,6-dimethoxyphenol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

6627-88-9
Record name 4-Allyl-2,6-dimethoxyphenol
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Record name 4-Allyl-2,6-dimethoxyphenol
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Record name 4-ALLYL-2,6-DIMETHOXYPHENOL
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Record name Methoxyeugenol
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Synthesis and Derivatization Methodologies

Synthetic Pathways of 4-Allyl-2,6-dimethoxyphenol

The synthesis of this compound can be achieved through various chemical and biocatalytic methods.

Classical Chemical Synthesis Routes

A primary route for synthesizing this compound involves a two-step process starting with 4-hydroxy-2,6-dimethoxybenzoic acid (syringic acid) and allyl bromide.

The initial step is an O-allylation reaction, a type of condensation. This is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide, with a base such as potassium carbonate or sodium hydroxide. The base facilitates the deprotonation of the phenolic hydroxyl group on the syringic acid, which then acts as a nucleophile, attacking the allyl bromide to form an allyl ether intermediate, specifically 4-allyloxy-2,6-dimethoxybenzoic acid.

This intermediate then undergoes a Claisen rearrangement, a thermally induced sigmatropic rearrangement. Heating the intermediate to temperatures between 120–140°C causes the allyl group to migrate from the oxygen atom to the para position of the aromatic ring, yielding 4-allyl-2,6-dimethoxybenzoic acid. Under these thermal conditions, decarboxylation often occurs spontaneously, removing the carboxylic acid group and resulting in the final product, this compound.

Table 1: Key Steps in Synthesis from Syringic Acid

Step Reaction Type Reactants Key Conditions Intermediate/Product
1 O-Allylation (Condensation) 4-hydroxy-2,6-dimethoxybenzoic acid, Allyl bromide Basic conditions (e.g., K₂CO₃, NaOH), Polar aprotic solvent (e.g., acetone, DMF) 4-allyloxy-2,6-dimethoxybenzoic acid

Another synthetic approach is the direct allylation of 2,6-dimethoxyphenol (B48157). This method can be utilized to introduce an allyl group onto the phenol (B47542) ring. While specific conditions for the direct C-allylation at the para-position to yield this compound are a subject of synthetic exploration, related allylation reactions of phenols are well-documented. For instance, the allylation of guaiacol (B22219) using HY zeolite as a catalyst has been shown to produce monoallyl guaiacol derivatives. researchgate.net Similarly, methods for the alkylation of 2,6-dimethoxyphenol have been explored, which could be adapted for allylation. smolecule.comsmolecule.com The methylation of the Claisen rearrangement product of allyl 2,6-dimethoxyphenyl ether has also been used to produce related compounds. cdnsciencepub.commdma.ch

The demethylation of 4-allylanisole (also known as estragole) presents another potential, though less direct, pathway. chemicalbook.comindustrialchemicals.gov.au 4-Allylanisole can undergo O-demethylation to form 4-allylphenol. industrialchemicals.gov.auresearchgate.net This process is a known metabolic pathway in rodents and can be influenced by the dose, with O-demethylation being more prominent at lower doses. chemicalbook.comindustrialchemicals.gov.aunih.gov While this yields the phenol backbone, subsequent steps would be required to introduce the two methoxy (B1213986) groups at the 2 and 6 positions to arrive at this compound. The selective demethylation of aryl methyl ethers is a significant reaction in organic synthesis. researchgate.net

Allylation of 2,6-dimethoxyphenol

Biocatalytic and Enzymatic Synthesis

A biocatalytic approach has been developed for the conversion of 2,6-dimethoxy-4-allylphenol, which is the same compound as this compound, into other valuable compounds. acs.orgfigshare.comacs.orgnih.gov This method utilizes a one-pot, two-enzyme cascade system involving eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP). acs.orgfigshare.comacs.orgnih.gov

In this system, EUGO, an enzyme known for its ability to oxidize 4-allylphenols, converts 2,6-dimethoxy-4-allylphenol into sinapyl alcohol. acs.orgresearchgate.netnih.gov A notable aspect of this reaction is the concurrent production of hydrogen peroxide. acs.org This hydrogen peroxide is then immediately utilized by HRP in the second step of the cascade. acs.orgfigshare.comacs.orgnih.govresearchgate.net HRP uses the in-situ generated hydrogen peroxide to catalyze the oxidative coupling of the newly formed sinapyl alcohol, leading to the formation of syringaresinol (B1662434). acs.orgacs.org

Research has shown that while wild-type EUGO can catalyze this conversion, its activity on 2,6-dimethoxy-4-allylphenol is relatively low due to spatial limitations in the enzyme's active site for accommodating the two methoxy groups. acs.orgnih.gov To enhance efficiency, structure-inspired enzyme engineering has been employed, resulting in mutants like EUGO I427A, which exhibit significantly improved performance with this substrate. acs.orgfigshare.comacs.orgnih.gov Using this engineered enzyme in combination with HRP, a high yield (81%) of syringaresinol was achieved from 2,6-dimethoxy-4-allylphenol on a gram scale. acs.orgnih.govresearchgate.net The presence of the two methoxy groups on the substrate is crucial as it directs the reaction towards the formation of the dimerized product, syringaresinol, by blocking other potential coupling sites. acs.orgacs.org

Table 2: Biocatalytic Conversion of this compound

Enzyme System Substrate Intermediate Final Product Key Findings
Role of Eugenol Oxidase (EUGO) in Sinapyl Alcohol Formation

Eugenol oxidase (EUGO), a vanillyl-alcohol oxidase (VAO) type enzyme, is capable of catalyzing the conversion of this compound into sinapyl alcohol. nih.govresearchgate.net This biocatalytic process involves the oxidation of the phenol, requiring only molecular oxygen as an electron acceptor, which is subsequently reduced to hydrogen peroxide. researchgate.net The reaction proceeds through a quinone methide intermediate that is hydrated to form the final sinapyl alcohol. researchgate.net

While EUGO is the only known oxidase that can convert this compound to sinapyl alcohol, its activity with this substrate is relatively low compared to its efficacy with compounds like eugenol or vanillyl alcohol. nih.govacs.org Structural analysis of the EUGO enzyme suggests that the active site has limited space, which restricts its ability to accommodate the two methoxy groups present in the this compound substrate. nih.govacs.org

To overcome this limitation and improve the efficiency of the conversion, structure-inspired enzyme engineering has been employed. nih.gov Mutagenesis was used to create a larger active site, resulting in the I427A EUGO mutant. nih.govresearchgate.net This engineered variant demonstrates significantly higher efficiency in the conversion of this compound. nih.gov Research has shown that the I427A EUGO mutant can completely convert a 10 mM solution of this compound into sinapyl alcohol within 22 hours. nih.gov

This enzymatic conversion is a key step in one-pot, two-enzyme cascade reactions. For instance, the hydrogen peroxide generated by EUGO can be utilized by a second enzyme, such as horseradish peroxidase (HRP), to facilitate the subsequent conversion of the newly formed sinapyl alcohol into more complex molecules like syringaresinol. nih.govacs.org

Synthesis of this compound Derivatives

The unique structure of this compound makes it a valuable starting material for the synthesis of various derivatives, including esters, oxadiazoles, and neolignans.

Ester Derivatives via Yamaguchi Method

The Yamaguchi esterification is an effective method for synthesizing ester derivatives from phenols. neliti.comorganic-chemistry.org This process is particularly useful for creating highly functionalized esters under mild conditions. organic-chemistry.org The method has been successfully applied in a one-pot synthesis to produce 4-allyl-2-methoxyphenyl esters with yields between 80-90%. neliti.com

The general mechanism of the Yamaguchi esterification involves two main stages. neliti.comorganic-chemistry.org

Mixed Anhydride (B1165640) Formation : A carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534). This reaction forms a mixed anhydride. neliti.comorganic-chemistry.org

Esterification : The mixed anhydride then reacts with an alcohol, in this case, a phenol like 4-allyl-2-methoxyphenol, in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). neliti.comorganic-chemistry.org DMAP acts as an acyl transfer catalyst, reacting regioselectively at the less hindered carbonyl site of the anhydride to form a highly reactive intermediate that readily reacts with the alcohol to produce the final ester. organic-chemistry.org

A typical procedure involves stirring a solution of the carboxylic acid, 2,4,6-trichlorobenzoyl chloride, and triethylamine in a solvent like dichloromethane (B109758) for an hour at room temperature. neliti.com Subsequently, DMAP and the phenolic substrate (e.g., 4-allyl-2-methoxyphenol) are added, and the mixture is stirred for several more hours to complete the reaction. neliti.com

Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds with a broad range of applications. mdpi.com Research has demonstrated that 2,6-dimethoxyphenol, a precursor to this compound, can serve as a starting point for the synthesis of 5-amino-1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives. sigmaaldrich.com

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with a hydrazide. mdpi.com A common pathway involves the following steps:

A starting ester is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. mdpi.com

The hydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide. This mixture is refluxed, then cooled and acidified, leading to the formation of a 1,3,4-oxadiazole-2(3H)-thione ring. mdpi.com

This oxadiazole core can then be further functionalized to create a variety of derivatives. mdpi.com

Another widely applied method is the cyclization between an amidoxime (B1450833) and an acid derivative, which can be considered a [4+1] approach to forming the 1,2,4-oxadiazole (B8745197) ring. chim.it

Neolignan Synthesis Utilizing this compound as an Intermediate

This compound is a crucial intermediate in the synthesis of neolignans, such as syringaresinol. nih.gov Syringaresinol is a lignan (B3055560) composed of two sinapyl alcohol units. acs.org

A one-pot, two-enzyme cascade reaction provides an efficient route for this synthesis. nih.gov

First, the engineered I427A mutant of eugenol oxidase (EUGO) converts this compound into sinapyl alcohol. nih.gov

The hydrogen peroxide byproduct from this initial reaction is then used by horseradish peroxidase (HRP) to oxidize the sinapyl alcohol, forming a free radical. acs.org

Through the dimerization of these radicals, syringaresinol is formed as the major product. acs.org

This biocatalytic cascade has been optimized and scaled up, achieving an 81% yield of syringaresinol on a one-gram scale. nih.gov This method highlights an efficient pathway from a relatively inexpensive starting material to a complex, high-value neolignan. nih.gov

Advanced Synthetic Techniques and Yield Optimization

Innovations in synthetic chemistry, particularly in reactor technology, have led to significant improvements in the synthesis of key precursors, enhancing yield, purity, and sustainability.

Microreactor Synthesis of 2,6-Dimethoxyphenol (Precursor)

The precursor 2,6-dimethoxyphenol (also known as syringol) can be synthesized with high yield and purity using a microreactor. google.comguidechem.com This advanced technique offers several advantages over traditional batch reactors, including superior mixing, precise control over residence time, and enhanced safety. google.com The use of microreactors can also facilitate continuous production. google.comguidechem.com

One patented method describes the etherification of pyrogallic acid with dimethyl carbonate to produce 2,6-dimethoxyphenol. google.com This process utilizes tetrabutylammonium (B224687) bromide (TBAB) as a catalyst. google.comguidechem.com The reaction is notable for using non-toxic dimethyl carbonate instead of more hazardous reagents like dimethyl sulfate, and it produces cleaner byproducts (methanol and carbon dioxide). google.com

Table 1: Optimized Process Parameters for Microreactor Synthesis of 2,6-Dimethoxyphenol

Parameter Value Reference
Reactant Molar Ratio (Pyrogallic Acid:Dimethyl Carbonate) 1:2.1 google.com
Catalyst Molar Ratio (Pyrogallic Acid:TBAB) 1:0.005 google.com
Reaction Temperature 120-140 °C google.com
Flow Velocity 2 mL/min google.com
Reaction Pressure 5 MPa google.com
Yield 91% google.com

This continuous-flow microreactor system represents a significant advancement, providing an efficient and environmentally favorable route to a key precursor for this compound. google.com

Biological Activities and Pharmacological Investigations

Antioxidant Properties and Mechanisms

4-Allyl-2,6-dimethoxyphenol, a phenolic compound, has demonstrated notable antioxidant properties through various mechanisms. Its structure, featuring a hydroxyl group and two methoxy (B1213986) groups on a benzene (B151609) ring, contributes to its ability to counteract oxidative stress.

Inhibition of Lipid Oxidation

This compound has been identified as a potent inhibitor of lipid oxidation. researchgate.net Lipid peroxidation is a chain reaction that can lead to cellular damage, and antioxidants play a vital role in terminating this process. bioline.org.brmdpi.com The efficacy of phenolic antioxidants in preventing lipid oxidation is associated with factors like steric hindrance, lipid solubility, and the position of the hydroxyl group on the molecule. bioline.org.br In a study comparing various phenolic compounds, this compound was found to have a superior inhibitory effect on lipid oxidation compared to several other phenols. researchgate.net

Comparison with Other Phenolic Compounds (e.g., α-tocopherol, eugenol)

When compared to other well-known antioxidants, this compound exhibits significant activity. For instance, its structural relative, eugenol (B1671780) (4-allyl-2-methoxyphenol), has been shown to have antioxidant activity that is approximately five times higher than that of α-tocopherol in certain in vitro lipid peroxidation assays. nih.gov In a study evaluating the antioxidation effect of various phenolic compounds in a lipid oxidation model, this compound demonstrated an effect greater than or equal to that of eugenol. researchgate.net Furthermore, research on eugenol and its derivatives has highlighted their potential to scavenge free radicals and inhibit lipid peroxidation, with some derivatives showing even more potent activity than eugenol itself. mdpi.comnih.gov

Enzymatic Modification of 2,6-Dimethoxyphenol (B48157) to Enhance Antioxidant Activity

Enzymatic modification presents a promising strategy for enhancing the antioxidant properties of phenolic compounds. Laccase, an oxidoreductase enzyme, can be used to catalyze the oxidation of 2,6-dimethoxyphenol, leading to the formation of dimers with significantly increased antioxidant capacity. researchgate.netresearchgate.netmedchemexpress.com Studies have shown that the laccase-mediated dimerization of 2,6-dimethoxyphenol can result in a product with approximately double the antioxidant activity of the original substrate. researchgate.netresearchgate.net This enhancement is attributed to the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.netresearchgate.net This process demonstrates that the bio-transformation of simpler phenolic compounds can yield more potent bioactive molecules. researchgate.net

Antimicrobial and Antibacterial Activities

This compound has demonstrated notable antimicrobial and antibacterial properties. Research has shown its effectiveness against various microorganisms.

In one study, a cobalt phthalocyanine (B1677752) (CoPc) compound containing eight peripheral this compound groups exhibited the highest antibacterial activity among the tested compounds, with a minimum inhibitory concentration (MIC) of 312 μg/mL. researchgate.net Other related compounds also showed effectiveness against at least three different bacterial species at concentrations ranging from 1250 to 5000 μg/mL. researchgate.net

Furthermore, this compound has been investigated for its synergistic effects with conventional antibiotics. When combined with norfloxacin (B1679917) against a specific strain of Staphylococcus aureus (SA 1199B), it caused a significant reduction in the antibiotic's MIC, indicating a synergistic interaction. nih.gov This suggests that the compound may inhibit the NorA efflux pump, a mechanism of antibiotic resistance in S. aureus. nih.gov Similar synergistic effects were observed when it was combined with ethidium (B1194527) bromide. nih.gov Molecular docking studies have supported these findings, showing favorable interactions between this compound and the NorA pump. nih.gov

The structural features of phenolic compounds, such as the presence of allyl and methoxy groups, are known to contribute to their antimicrobial action. bioline.org.brsmolecule.com The hydrophobicity of such compounds can enhance their ability to penetrate bacterial membranes, particularly in Gram-positive bacteria.

Inhibition against Bacterial Strains

This compound, a derivative of eugenol, has demonstrated notable antibacterial properties. mdpi.com Studies have shown its efficacy against various pathogenic bacteria, particularly strains of Staphylococcus aureus that are known for their resistance to conventional antibiotics. nih.govfrontiersin.org Research has established that the compound exhibits clinically effective antibacterial activity on its own against certain strains. mdpi.comnih.gov In one study, the minimum inhibitory concentration (MIC) of this compound was evaluated against S. aureus, indicating its intrinsic capacity to inhibit bacterial growth. nih.gov

When combined with the antibiotic norfloxacin against the S. aureus strain SA 1199B, which overexpresses the NorA efflux pump, this compound caused a significant reduction in the antibiotic's MIC, demonstrating a synergistic effect. mdpi.comnih.gov A similar synergistic outcome was observed when it was associated with ethidium bromide, a known substrate for efflux pumps. mdpi.comnih.gov This potentiation suggests that the compound can restore the effectiveness of antibiotics that are otherwise expelled by resistant bacteria.

Table 1: Synergistic Antibacterial Activity of this compound against S. aureus SA 1199B

Compound Combination Effect Reference
This compound + Norfloxacin Significant reduction in Norfloxacin MIC mdpi.com, nih.gov

Mechanism of Action against NorA Pump in Bacteria

The primary mechanism behind the antibacterial synergy of this compound is its ability to inhibit bacterial efflux pumps, specifically the NorA pump in Staphylococcus aureus. mdpi.comnih.govfrontiersin.org Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, the compound allows the antibiotic to accumulate inside the bacterium to a concentration that is effective. frontiersin.org

In silico molecular docking studies have corroborated this mechanism, showing favorable interactions between this compound and the binding pocket of the NorA efflux pump. mdpi.comnih.gov These interactions are reportedly mediated by hydrogen bonds and hydrophobic interactions, which stabilize the binding and inhibit the pump's function. mdpi.comnih.gov This evidence from both in vitro and computational studies strongly indicates that this compound acts as a NorA efflux pump inhibitor (EPI). mdpi.comresearchgate.net

Potential for Developing New Antimicrobial Agents

The demonstrated ability of this compound to inhibit the NorA efflux pump highlights its potential for the development of new antimicrobial agents. mdpi.comnih.gov As antibiotic resistance continues to be a major global health challenge, strategies that can reverse resistance are of critical importance. researchgate.net Compounds like this compound could be developed as adjuvants to existing antibiotics, restoring their efficacy against resistant bacterial strains. frontiersin.orgfrontiersin.org

The findings suggest that eugenol derivatives, including this compound, are promising candidates for creating therapies that target bacteria carrying the NorA efflux pump. mdpi.comnih.gov Further research into its structure-activity relationship could lead to the synthesis of even more potent and specific efflux pump inhibitors, providing a valuable tool in combating multidrug-resistant pathogens. frontiersin.org

Neuropharmacological Effects

Antiseizure Activity in Preclinical Models

Investigations into the neuropharmacological effects of this compound have revealed significant anticonvulsant properties in various preclinical models of seizures. researchgate.netresearchgate.net Studies using adult male Swiss albino mice have shown that the compound can protect against seizures induced by different chemical convulsants and maximal electroshock. researchgate.netresearchgate.net

The compound was tested in models including pentylenetetrazole (PTZ), 3-mercaptopropionic acid (3-MPA), pilocarpine (B147212) (PILO), and the maximal electroshock seizure (MES) test. researchgate.netresearchgate.net The results consistently demonstrated a protective effect, suggesting a broad spectrum of anticonvulsant activity. researchgate.net

A key finding in these preclinical studies was the compound's ability to delay the onset of seizures and shorten their duration. researchgate.net In the pentylenetetrazole (PTZ) and pilocarpine (PILO) models, administration of this compound resulted in an increased latency to the first myoclonic jerk. researchgate.netresearchgate.net Furthermore, it prolonged the latency to the first tonic-clonic seizure in the PTZ, 3-mercaptopropionic acid (3-MPA), and PILO models. researchgate.netresearchgate.net The total duration of tonic-clonic seizures was also significantly reduced in the PTZ and PILO models. researchgate.netresearchgate.net

Table 2: Effects of this compound on Seizure Latency and Duration in Mouse Models

Seizure Model Effect on Latency Effect on Duration Reference
Pentylenetetrazole (PTZ) Increased latency to first myoclonic jerk and tonic-clonic seizure Reduced total duration of tonic-clonic seizures researchgate.net, researchgate.net
Pilocarpine (PILO) Increased latency to first myoclonic jerk and tonic-clonic seizure Reduced total duration of tonic-clonic seizures researchgate.net, researchgate.net

In addition to affecting the timing of seizures, this compound also reduced the severity of the convulsions. researchgate.net A decreased intensity of convulsive seizures was observed in both the PTZ and 3-MPA models. researchgate.netresearchgate.net This reduction in severity is a crucial aspect of potential anticonvulsant therapies.

Perhaps most significantly, the compound demonstrated a protective effect against seizure-induced mortality. researchgate.net In the 3-MPA, PILO, and maximal electroshock seizure (MES) models, pretreatment with this compound led to diminished mortality rates among the test animals. researchgate.netresearchgate.net

Table 3: Impact of this compound on Seizure Intensity and Mortality

Seizure Model Effect on Convulsive Intensity Effect on Mortality Reference
Pentylenetetrazole (PTZ) Decreased intensity Not specified researchgate.net, researchgate.net
3-Mercaptopropionic Acid (3-MPA) Decreased intensity Diminished mortality researchgate.net, researchgate.net
Pilocarpine (PILO) Not specified Diminished mortality researchgate.net, researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3-mercaptopropionic acid
Diazepam
Ethidium bromide
Eugenol
Norfloxacin
Pentylenetetrazole
Phenytoin
Effects on Seizure Latency and Duration

Electroencephalographic (EEG) Analysis of Brain Activity Modulation

Recent studies utilizing electroencephalography (EEG) have demonstrated that this compound can modulate brain activity. In animal models, administration of this compound led to a notable increase in the percentage of total power attributed to beta waves in EEG recordings. researchgate.net Furthermore, the substance provided protection against both behavioral and electrographic seizures in a pentylenetetrazole (PTZ)-induced seizure model. researchgate.net It effectively prevented the typical increases in the average amplitude of the recording signals associated with seizures. researchgate.net

Mechanisms Related to Beta, Theta, and Gamma Wave Modulation

The influence of this compound extends to other critical brain wave frequencies. Research indicates that beyond elevating beta wave power, the compound also induces an increase in the participation of theta and gamma waves. researchgate.netresearchgate.net This modulation of multiple brain rhythms suggests a complex interaction with neural circuits. The precise mechanisms underlying these changes are still under investigation, but the observed effects on brain oscillations point towards a potential role in regulating neuronal excitability and communication. researchgate.net The modulation of GABAergic neurotransmission, which is crucial for brain oscillations, may be a key factor. researchgate.net

Anticancer Research and Cytotoxicity Studies

Inhibition of Cancer Cell Growth (e.g., MCF-7 breast cancer cells)

This compound has been identified as a compound with potential anticancer properties. It is known to inhibit the growth of various cancer cells, including human breast cancer cell lines such as MCF-7. neliti.com Research has shown that derivatives of this compound can also exhibit significant cytotoxicity against MCF-7 cells. neliti.comneliti.com For instance, certain synthesized ester derivatives of 4-allyl-2-methoxyphenol demonstrated potent inhibitory activity against MCF-7 human breast cancer cells. neliti.com

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound and its analogs are linked to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. dovepress.comnih.gov Studies on related compounds have shown that they can trigger apoptosis by modulating key signaling pathways. For example, treatment with analogs like 1′-acetoxychavicol acetate (B1210297) (ACA) led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.comnih.gov This shift in the balance of apoptotic proteins suggests that the mitochondrial intrinsic pathway is activated. dovepress.comnih.gov Furthermore, these compounds have been observed to increase the levels of the tumor suppressor protein p53, which plays a critical role in both apoptosis and cell cycle arrest. dovepress.comnih.gov Some derivatives have been shown to cause cell cycle arrest at the G1 phase in breast cancer cells.

Cytotoxicity of Derivatives

The chemical structure of this compound allows for the synthesis of various derivatives with potentially enhanced cytotoxic properties. Research has focused on creating ester derivatives to improve anticancer activity. neliti.com For example, 4-allyl-2-methoxyphenyl propionate, 4-allyl-2-methoxyphenyl butanoate, and 4-allyl-2-methoxyphenyl isobutanoate have shown the ability to inhibit the growth of MCF-7 human breast cancer cells, with IC50 values of 0.400 μg/mL, 5.73 μg/mL, and 1.29 μg/mL, respectively. neliti.com Another derivative, 1′-acetoxy-3,5-dimethoxychavicol acetate (AMCA), synthesized from this compound, also inhibited the growth of MDA-MB-231 breast cancer cells. nih.gov

Table 1: Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives against MCF-7 Cells

Derivative IC50 (μg/mL)
4-Allyl-2-methoxyphenyl propionate 0.400
4-Allyl-2-methoxyphenyl butanoate 5.73
4-Allyl-2-methoxyphenyl isobutanoate 1.29

Data sourced from cytotoxicity assays performed using the MTT method. neliti.com

Radical-Mediated Toxicity Mechanisms

The cytotoxicity of phenolic compounds, including this compound, can be linked to radical-mediated mechanisms. The ability of a phenol (B47542) to scavenge free radicals is a key aspect of its biological activity. researchgate.net The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl group, which neutralizes free radicals. Studies on similar phenolic structures suggest that their cytotoxicity can be dependent on radical reactions. researchgate.net For instance, a linear relationship has been found between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for certain phenols, indicating that radical reactions play a role in their toxicity to cells. researchgate.net The unique structure of this compound allows it to undergo oxidation to form quinone derivatives, a process that can involve radical intermediates.

Insect and Pest Control Applications

The compound this compound, a phenylpropanoid also known as methoxyeugenol, has been identified as a significant semiochemical in insect communication, which opens avenues for its application in pest management strategies.

Research has identified this compound (4-DMP) as a crucial component of insect communication, particularly for the oriental fruit fly, Bactrocera dorsalis. researchgate.net It functions as a female-biased cuticular hydrocarbon (CHC) component that acts as a close-range sex pheromone. researchgate.net This compound is strongly attractive to males and plays a vital role in conveying individual-specific information necessary for successful courtship and copulation. researchgate.net Studies have shown that this female-specific chemical elicits electrophysiological responses in the midlegs of male B. dorsalis, confirming its role in mediating sexual signaling. researchgate.net The identification of 4-DMP as a key pheromone makes it a promising molecular target for developing new strategies for pest control. acs.org

The perception of chemical cues like pheromones in insects is a complex process mediated by specialized proteins, including Odorant Binding Proteins (OBPs). nih.gov These proteins are found in the sensillar lymph and are thought to transport hydrophobic odorant molecules across the aqueous space to the olfactory receptors on dendritic membranes. nih.govuliege.be

In the case of Bactrocera dorsalis, specific OBPs are critically involved in the perception of this compound. acs.org Research using comparative RNA-seq analysis on male flies stimulated with 4-DMP identified nine differentially expressed OBPs. researchgate.netacs.org Among these, one protein, BdorOBP2, demonstrated the strongest binding affinity to 4-DMP. researchgate.netacs.org Functional studies further confirmed that a reduction in the transcript levels of BdorOBP2 resulted in a significant decrease in the behavioral responses of male flies to the pheromone. researchgate.netacs.org This evidence strongly suggests that BdorOBP2, located in the midlegs of the male fly, is essential for perceiving the female-produced sex pheromone. acs.orgsigmaaldrich.com In silico simulations have also explored the interaction between BdorOBP2 and 4-DMP, revealing key amino acid residues involved in the binding, which could potentially activate different receptors. acs.org

Table 1: Research Findings on the Role of BdorOBP2 in Pheromone Perception

Research AspectFindingSource
Identification Comparative RNA-seq analysis identified BdorOBP2 as a key OBP involved in 4-DMP perception in male Bactrocera dorsalis. researchgate.netacs.org
Binding Affinity BdorOBP2 exhibited the strongest binding to 4-DMP compared to other tested OBPs (BdorOBP4, BdorOBP19a, and BdorOBP56h). acs.org
Functional Analysis Reduction in BdorOBP2 transcript abundance via RNA interference (RNAi) led to a significant decrease in behavioral responses of male flies to 4-DMP. researchgate.netacs.org
Location of Perception The study identified the midlegs of male B. dorsalis as a site for perceiving 4-DMP, where BdorOBP2 is expressed. acs.orgsigmaaldrich.com
Significance BdorOBP2 is a promising molecular target for developing pest control strategies against the oriental fruit fly. acs.org

Role as a Sex Pheromone in Insect Species (e.g., Bactrocera dorsalis)

Other Biological Activities

Beyond its role in entomology, this compound exhibits other significant biological activities that are of interest in pharmacology and nutrition.

The compound has demonstrated notable anti-inflammatory effects in various research models. nih.gov Studies have shown that this compound, also referred to as methoxyeugenol, possesses strong anti-inflammatory activity. nih.gov For instance, it has been investigated for its effects on acute lung injury (ALI), a severe inflammatory condition. nih.gov

In a study using a lipopolysaccharide (LPS)-induced ALI mouse model, methoxyeugenol was shown to protect against lung inflammation and suppress the formation of neutrophil extracellular traps (NETs). nih.gov In vitro experiments on RAW 264.7 macrophage cells showed that the compound could attenuate the proliferation and gene expression of the pro-inflammatory cytokine interleukin-6 (IL-6) when stimulated with LPS. nih.gov These findings highlight the compound's potential to modulate key pathways involved in inflammation. nih.gov

Table 2: Summary of Anti-inflammatory Research on this compound

Model SystemKey FindingsSource
LPS-stimulated RAW 264.7 cells Attenuated cell proliferation and reduced gene expression of interleukin-6 (IL-6). nih.gov
LPS-induced Acute Lung Injury (ALI) in mice Protected against lung inflammation and suppressed the formation of Neutrophil Extracellular Traps (NETs). nih.gov
General Studies The compound is noted for its anti-inflammatory effects, potentially by modulating pathways involved in inflammation.

This compound is recognized for its use as a flavoring agent in the food industry. treattproducts.comnih.gov It is listed in the European Union Register of Feed Additives as a chemically defined flavoring for all animal species except poultry. eurofins.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it for use as a flavoring agent. nih.govfao.org Its established use and regulatory evaluation as a food and feed additive suggest its potential for inclusion in dietary supplements, primarily for its flavoring properties. nih.goveurofins.com The compound is described as a synthetic liquid flavoring agent with a savory, meaty, or smoky organoleptic profile. sigmaaldrich.comtreattproducts.comnih.gov

Structure Activity Relationship Sar Studies

Influence of Chemical Structure on Antioxidant Activity

The antioxidant properties of phenolic compounds are among their most studied biological activities. For 4-allyl-2,6-dimethoxyphenol, the configuration of its substituents on the phenol (B47542) ring is paramount to its ability to scavenge free radicals.

The antioxidant activity of phenolic compounds is significantly affected by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) are known to enhance antioxidant activity. nih.govmdpi.com In the case of this compound, the two methoxy (B1213986) groups at the ortho positions (C2 and C6) are electron-donating, which increases the electron density on the phenol ring. nih.govnih.gov This increased electron density facilitates the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, a key mechanism of antioxidant action. nih.gov Studies on related phenolic compounds have shown that the presence of EDGs like methoxy groups decreases the O-H bond dissociation enthalpy (BDE), leading to increased antioxidant activity. mdpi.com Specifically, the presence of two ortho-methoxy groups, as seen in syringaldehyde-derived structures, results in higher antioxidant activity compared to structures with one or no methoxy groups. nih.govmdpi.com

The position of these groups is also critical. The ortho and para positions are particularly important for stabilizing the resulting phenoxyl radical through resonance after hydrogen donation. The bulky nature of the two methoxy groups at the ortho positions in this compound provides steric hindrance, which can further stabilize the phenoxyl radical and contribute to its antioxidant efficacy. In a study comparing various phenolic lignin (B12514952) model compounds, this compound was found to be a more active antioxidant than the commercial inhibitor 2,6-di-tert-butyl-4-methylphenol (BHT). tandfonline.com

Table 1: Influence of Methoxy Groups on Antioxidant Activity

CompoundNumber of Methoxy GroupsRelative Antioxidant Activity
4-Hydroxybenzaldehyde-derived dendrimer0Lower
Vanillin-derived dendrimer1Intermediate
Syringaldehyde-derived dendrimer (similar to this compound structure)2Higher

Data synthesized from studies on polyphenol-based antioxidant dendrimers. nih.govnih.gov

The allyl group at the para position (C4) of this compound also plays a role in its radical scavenging capabilities. While the primary antioxidant action comes from the phenolic hydroxyl group, the allyl side chain is thought to enhance the inhibitory effects of the compound. pearlbiosystem.com The double bond within the allyl group can potentially react with and neutralize free radicals, providing an additional site for radical scavenging. researchgate.net This is supported by findings that allyl-substituted phenols are effective in stabilizing biodiesel through radical-scavenging mechanisms. The presence of an allyl side chain has been shown to enhance the inhibitory effects of a component, particularly against certain types of bacteria, which may be linked to its radical scavenging activity. pearlbiosystem.com

Impact of Electron Donors and Bulky Ortho/Para Groups

SAR in Antimicrobial Activity

The structural features of this compound also dictate its effectiveness against microbial pathogens.

The antimicrobial effects of this compound are attributed to the interplay of its functional groups. The phenolic hydroxyl group is considered crucial for antimicrobial activity, a feature common to many phenolic compounds like eugenol (B1671780) and carvacrol. pearlbiosystem.commdpi.com This free hydroxyl group is believed to enhance the compound's ability to disrupt bacterial membranes and inhibit essential enzymes. pearlbiosystem.commdpi.com

Table 2: Antimicrobial Activity of Phenolic Compounds

CompoundKey Functional GroupsNotable Antimicrobial Action
This compoundPhenolic -OH, two -OCH₃, Allyl groupSynergistic effect with norfloxacin (B1679917); potential NorA efflux pump inhibitor. mdpi.comfrontiersin.org
EugenolPhenolic -OH, one -OCH₃, Allyl groupBroad-spectrum antibacterial activity. mdpi.com
CarvacrolPhenolic -OH, Isopropyl groupStrong antibacterial activity attributed to the free hydroxyl group. mdpi.com

SAR in Biological Systems and Receptor Interactions

The interaction of this compound with biological systems is highly dependent on its chemical structure, which dictates its reactivity and binding affinity to molecular targets.

While specific studies on the bromination of this compound are not widely available, the introduction of a halogen atom, such as bromine, into a phenolic structure generally increases its electrophilic reactivity. For instance, in a related compound, 4-iodo-2,6-dimethoxyphenol, the iodine atom enhances its utility in electrophilic substitution reactions. It is plausible that a bromine atom at the para-position would similarly influence the electronic properties of the phenol ring, potentially altering its binding affinity to biological receptors. However, some studies on other molecules suggest that halogen substitutions can sometimes be detrimental to antibacterial efficacy. mdpi.com

SAR in Allelochemical Activity

The allelochemical activity of phenylpropanoids like this compound is intimately linked to their molecular structure. Studies investigating the effects of these compounds on the growth of various organisms, such as algae, have revealed clear relationships between chemical structure and biological potency. Key structural features that modulate this activity include the substitution pattern on the aromatic ring and the nature of the three-carbon side chain.

Impact of Methoxy Group Number and Position

The number and placement of methoxy (-OCH₃) groups on the phenyl ring are critical determinants of allelochemical toxicity. Research on a range of phenylpropanoids has demonstrated a direct correlation between the number of methoxy substituents and the compound's inhibitory activity. allelopathyjournal.com

Generally, the activity increases as the number of methoxy groups on the benzene (B151609) ring rises from one to three. allelopathyjournal.com For instance, dimethoxylated and trimethoxylated derivatives are typically more potent than their monomethoxy counterparts. allelopathyjournal.com The position of these groups is also paramount. The highest toxicity is often observed when methoxyl groups are located at the ortho and para positions relative to the side chain. allelopathyjournal.com In the case of syringic acid, a related phenolic compound, the two methoxy groups are considered responsible for its biological activity. mdpi.com

This enhancement of activity is linked to the electron-donating nature of the methoxy groups, which can influence the molecule's reactivity and interaction with biological targets. While some studies suggest that a higher degree of methoxy substitution leads to greater reactivity, other research indicates a more complex relationship. For example, in one study, ferulic acid, which has one methoxy group, was found to be more readily oxidized than syringic acid, which possesses two. sci-hub.ru

Influence of Side Chain Nature (e.g., Allylic vs. Propenylic)

The chemical structure of the C₃ side chain attached to the phenolic ring is another significant factor governing allelochemical potency. Variations in the position of the double bond within this chain, specifically comparing allylic (C=C-C) versus propenylic (C-C=C) isomers, lead to marked differences in activity.

Studies comparing the effects of phenylpropanoids have shown that compounds featuring an E-propenylic side chain are more active than those with a Z-propenylic or an allylic chain. allelopathyjournal.com The allylic side chain, as found in this compound, is generally associated with lower toxicity compared to its propenylic isomers. allelopathyjournal.com This suggests that the conjugation of the side chain's double bond with the aromatic ring, which is present in propenylic but not allylic isomers, may play a role in enhancing biological activity.

Metabolism, Biotransformation, and Degradation

In Vivo Metabolic Pathways

The in vivo metabolic fate of 4-allyl-2,6-dimethoxyphenol involves several transformation pathways. When administered orally, it is rapidly absorbed from the gastrointestinal tract. The primary metabolic route is conjugation with glucuronic acid and sulfate. inchem.org These conjugation reactions increase the water solubility of the compound, facilitating its excretion, primarily in the urine. inchem.org

At high doses, a minor metabolic pathway involves the oxidation of the allyl side chain, which can lead to the formation of reactive quinone methide intermediates. inchem.org However, these reactive intermediates are typically detoxified through conjugation with glutathione. inchem.org Studies in mice have shown that the metabolic pathway for related compounds includes the cleavage of ether linkages. nih.gov Additionally, in vivo studies in mice with carbon tetrachloride-induced liver fibrosis have demonstrated that methoxyeugenol can attenuate inflammation and fibrosis by modulating the PPAR-ɣ and NF-kB pathways. researchgate.net This suggests that the compound and its metabolites can interact with cellular signaling pathways. researchgate.net

Untargeted metabolomics approaches are being developed to better understand the complete biotransformation of xenobiotics like this compound in vivo. nih.govnih.govfrontiersin.org These methods aim to map the full range of metabolites and their dynamic changes over time, providing a more comprehensive picture of the compound's fate in a biological system. nih.gov

Enzymatic Biotransformation

Laccase-Mediated Oxidation and Dimer Formation

Laccases (EC 1.10.3.2) are copper-containing oxidoreductases that catalyze the oxidation of a wide range of phenolic compounds, including this compound. frontiersin.orgresearchgate.net The oxidation of this compound by laccase proceeds through the formation of a phenoxy radical. researchgate.net These radicals can then undergo coupling reactions to form dimers and larger oligomers. researchgate.netresearchgate.net

The specific products formed depend on the reaction conditions, such as pH and the source of the laccase. researchgate.net For instance, the laccase from Botryosphaeria rhodina MAMB-05 has been shown to produce three different dimers from 2,6-dimethoxyphenol (B48157), a structurally related compound, depending on the pH. researchgate.net The primary dimer formed from the laccase-mediated oxidation of 2,6-dimethoxyphenol is often the C-C coupled product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.netresearchgate.net It has been demonstrated that laccase is responsible for the conversion of this compound to its corresponding quinone methide, a reaction previously attributed incorrectly to tyrosinase. nih.gov

The efficiency of laccase-mediated oxidation can be influenced by the presence of mediators, which are small molecules that act as electron shuttles between the enzyme and the substrate. nih.gov Research has shown that syringyl-type structures, like this compound, are often more efficiently oxidized by laccase-mediator systems compared to guaiacyl-type structures. frontiersin.orgnih.gov

Enzyme/SystemSubstrateKey Findings
LaccaseThis compoundCatalyzes oxidation to a quinone methide. nih.gov
Laccase2,6-DimethoxyphenolForms dimers with higher antioxidant capacity. researchgate.net
Laccase-Mediator SystemsSyringyl-type phenolsGenerally show preferential oxidation over guaiacyl-type phenols. frontiersin.org

Vanillyl Alcohol Oxidase (VAO) Substrate

Vanillyl alcohol oxidase (VAO) is a flavoprotein that catalyzes the oxidation of various para-substituted phenols. nih.govsci-hub.se While the canonical VAO from Penicillium simplicissimum is not active with this compound, other related oxidases show activity. researchgate.netd-nb.info Eugenol (B1671780) oxidase (EUGO), for example, can convert this compound, albeit with moderate efficiency. d-nb.info This difference in substrate specificity is attributed to the active site architecture; the presence of a glycine (B1666218) residue in EUGO instead of a bulkier phenylalanine in VAO allows for the accommodation of the two methoxy (B1213986) groups of this compound. researchgate.netd-nb.info

Recent research has identified a VAO from Diplodia corticola (DcVAO) that exhibits remarkably high activity towards 2,6-substituted substrates like this compound. nih.gov This enhanced activity is linked to a phenylalanine-to-alanine substitution in the catalytic center. nih.gov

Engineered variants of these oxidases have been developed to improve their catalytic efficiency. The I427A mutant of eugenol oxidase, for instance, shows significantly improved performance in the conversion of this compound to sinapyl alcohol. researchgate.netacs.org This engineered enzyme has been used in a one-pot cascade reaction with horseradish peroxidase to synthesize the valuable lignan (B3055560) syringaresinol (B1662434). researchgate.netacs.org

EnzymeSubstrateActivity/Product
Vanillyl Alcohol Oxidase (P. simplicissimum)This compoundNot a substrate. researchgate.netd-nb.info
Eugenol Oxidase (EUGO)This compoundModerate conversion to sinapyl alcohol. d-nb.info
EUGO I427A MutantThis compoundSignificantly more efficient conversion to sinapyl alcohol. researchgate.net
Vanillyl Alcohol Oxidase (D. corticola)This compoundHigh activity, producing sinapyl alcohol. nih.gov

Environmental Degradation and Persistence

Information on the environmental degradation and persistence of this compound is limited. As a component of lignin (B12514952), it is subject to biodegradation by microorganisms, particularly white-rot fungi. bioline.org.brresearchgate.net For example, Streptomyces viridosporus T7A has been shown to degrade wheat straw, which contains syringyl lignin units structurally related to this compound. bioline.org.br The degradation process involves the breakdown of lignin polymers into smaller phenolic compounds. bioline.org.brresearchgate.net


Analytical Methodologies for 4 Allyl 2,6 Dimethoxyphenol

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 4-allyl-2,6-dimethoxyphenol, providing detailed information about its molecular structure and functional groups.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecule's atomic arrangement. acs.org

¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the aromatic protons, the protons of the allyl group, the methoxy (B1213986) groups, and the hydroxyl group.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. acs.org Distinct peaks are observed for the carbons in the aromatic ring, the allyl group, and the methoxy groups. nih.gov Analysis of ¹³C-NMR data from studies in deuterated chloroform (B151607) (CDCl₃) reveals specific chemical shifts for the various carbon atoms. nih.gov

Table 1: ¹³C-NMR Chemical Shift Data for this compound in CDCl₃

Carbon Atom Chemical Shift (ppm)
C=C (Allyl) 137.62
C-O (Aromatic) 147.04
C-C (Aromatic) 131.11
C-H (Aromatic) 105.25
=CH₂ (Allyl) 115.72
-OCH₃ 56.29
-CH₂- (Allyl) 40.34

Data sourced from PubChem. nih.gov

Mass Spectrometry (MS, LC-MS, GC-MS, LC-QTOF-MS)

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight of 194.23 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is suitable for volatile compounds like this compound. In this method, the compound is separated by gas chromatography and then analyzed by mass spectrometry. Electron ionization (EI) often results in a molecular ion peak at m/z 194 and characteristic fragmentation patterns, such as the loss of the allyl group (m/z 137).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for the analysis of this compound. Predicted LC-MS/MS data is available, showing expected fragmentation patterns under different collision energies. For applications compatible with mass spectrometry, formic acid is often used as a modifier in the mobile phase instead of phosphoric acid. sielc.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is employed for the accurate identification of this compound and its related products, particularly in complex matrices like those from lignin (B12514952) depolymerization. researchgate.net

Table 2: GC-MS Data for this compound

Parameter Value
NIST Number 249727
Library Main library
Top Peak (m/z) 194
2nd Highest Peak (m/z) 91

Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy (FTIR-ATR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the O-H stretch of the phenolic group, C-H stretches of the allyl and methoxy groups, C=C stretch of the aromatic ring and allyl group, and C-O stretches of the ether and phenol (B47542) groups. researchgate.net Both traditional transmission IR and Attenuated Total Reflectance (ATR) techniques, such as FTIR-ATR, are utilized for analysis. nih.govspectrabase.com

Table 3: FTIR-ATR Instrumentation Details

Parameter Description
Instrument Name Bruker Tensor 27 FT-IR
Technique ATR-Neat (DuraSamplIR II)
Source of Spectrum Bio-Rad Laboratories, Inc.

Data sourced from PubChem. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The analysis of this compound is typically conducted in the wavelength range of 210-450 nm. researchgate.net Changes in the UV spectrum, such as a shift in the peak at 280 nm, can indicate processes like lignin depolymerization. researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of this compound from mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. sielc.com Reversed-phase HPLC, often using a C18 column, is a common approach.

A typical HPLC method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com UV detection is frequently employed, with a common wavelength set at 280 nm for quantification and purity assessment.

Table 4: HPLC Method Parameters for this compound Analysis

Parameter Description
Column Type Reversed-phase (e.g., Newcrom R1, C18) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Detection UV at 280 nm
Application Purity analysis, preparative separation, pharmacokinetics sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative identification and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of this compound. fao.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification. For the analysis of this compound, a common approach involves using a non-polar or mid-polarity capillary column, such as a DB-5MS or a ZB-1701. esf.edu The mass spectrometer, operating under electron ionization (EI), can detect the molecular ion peak at an m/z of 194, corresponding to the molecular formula C₁₁H₁₄O₃. Fragmentation patterns, such as the loss of an allyl group resulting in a fragment at m/z 137, further aid in structural confirmation.

In a specific application, the analysis of biodiesel additized with this compound was performed using an Agilent 6890 Series GC System with a DB-225ms column. frontiersin.org The injector and flame ionization detector (FID) temperatures were both set to 250°C, with helium as the carrier gas. frontiersin.org A programmed temperature gradient was employed to ensure optimal separation of the various components. frontiersin.org

For regulatory purposes, such as the authorization of this compound as a feed additive, a specific GC-MS method with retention time locking (GC-MS-RTL) has been stipulated for its identification in the feed additive and flavouring premixtures. fao.org

Table 1: GC Parameters for this compound Analysis

ParameterConditionReference
ColumnDB-225ms (30 m × 0.25 mm × 0.25 μm) frontiersin.org
Injector Temperature250°C frontiersin.org
Detector (FID) Temperature250°C frontiersin.org
Carrier GasHelium frontiersin.org
Temperature ProgramInitial 170°C, ramp to 230°C frontiersin.org
DetectionFlame Ionization Detector (FID), Mass Spectrometry (MS) frontiersin.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective analytical technique used for separating mixtures of compounds. wisc.edu It operates on the principle of partitioning components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu

For a phenolic compound like this compound, a normal-phase TLC system is typically employed. chromatographyonline.com The stationary phase is polar, commonly silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), while the mobile phase is a less polar organic solvent. wisc.educhromatographyonline.com The choice of stationary phase is crucial; silica gel is generally preferred for acidic compounds like phenols to prevent spot deformation. interchim.com The mobile phase composition is optimized to achieve good separation, with the goal of having the spots distributed in an Rf range of 0.1 to 0.4 for accurate analysis. interchim.com

The separation mechanism relies on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. libretexts.org Less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value. libretexts.org Visualization of the separated spots can be achieved under UV light if the plate contains a fluorescent indicator or by using specific staining reagents that react with phenolic compounds. libretexts.org

Gel Permeation Chromatography (GPC) for Oligomer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for analyzing the molecular weight distribution of oligomers and polymers. esf.edunih.gov This method separates molecules based on their size in solution. esf.edu In the context of this compound, GPC is particularly useful for studying its oligomeric forms, which can be produced during polymerization reactions, such as in the formation of synthetic lignins. acs.org

In a typical GPC analysis, a sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. esf.edulongdom.org Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. longdom.org This allows for the determination of the molecular mass distribution of the oligomers. esf.edu

For instance, in the analysis of synthetic lignin oligomers derived from precursors including this compound, GPC revealed the formation of relatively small oligomers with a molecular weight of approximately 1000 Daltons. acs.org In another study, GPC was used to observe a slight decrease in the molecular mass of phenolic oligomers after hydrogenation, indicating that hydrogenolysis reactions had occurred. esf.edu

Detectors commonly used in conjunction with GPC include ultraviolet (UV) and refractive index (RI) detectors. esf.edunih.gov The combination of these detectors can provide information on both the weight concentration of the oligomers and the molar concentration of the phenolic units within them. nih.gov

Table 2: GPC Conditions for Phenolic Oligomer Analysis

ParameterConditionReference
ColumnPL Gel 5, 5 µm particle size, 500 Å pore type longdom.org
Mobile PhaseTHF and aqueous LiBr solution (95:5 V/V) longdom.org
Flow Rate1.0 mL/min longdom.org
DetectionUV at 280 nm longdom.org
Sample Preparation1 mg/mL in mobile phase longdom.org

Method Validation and Quality Control

Method validation and quality control are critical to ensure the reliability and accuracy of analytical data for this compound.

Purity Assessment (e.g., GC Assay)

The purity of this compound is a key quality control parameter, often determined by a Gas Chromatography (GC) assay. Commercial suppliers of this compound typically specify a minimum purity level, which is verified using this method. For example, product specifications may state a purity of ≥95.0% or ≥97.5% as determined by GC area percentage. thermofisher.comsigmaaldrich.cn

In a GC assay for purity, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This provides a quantitative measure of the compound's purity. For regulatory submissions, such as for its use as a feed additive, a minimum purity of 98% has been specified. fao.org This high level of purity ensures the identity and consistency of the substance.

The validation of the analytical method itself is crucial. This involves demonstrating that the method is suitable for its intended purpose, which includes assessments of linearity, accuracy, precision, specificity, and limits of detection and quantification. longdom.org For instance, in a related analysis of phenolic compounds, the linearity of the analytical method was evaluated over a range of concentrations. longdom.org

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, these calculations have been instrumental in understanding its fundamental chemical nature.

DFT studies have been employed to gain deeper mechanistic insights into reactions involving phenolic compounds. marquette.edu The electronic and steric characteristics of this compound, specifically its three substitutions on the aromatic ring, can create significant steric hindrance. This was observed in its slower-than-expected isomerization rate compared to other allylbenzenes with electron-donating groups. csic.es The presence of electron-donating groups, such as the methoxy groups in this compound, is generally considered a requirement for the inhibition of lipid oxidation in phenolic compounds. researchgate.net Quantum-chemical calculations have been used to understand the reactivity of similar compounds, showing how substituents influence reaction pathways. acs.org

The homolytic bond dissociation enthalpy (BDE) of the phenolic hydroxyl group (O-H) is a critical parameter that relates to the antioxidant activity of a compound. DFT methods are frequently used to calculate BDEs, although they have been noted to sometimes underestimate absolute values while being reliable for determining relative BDEs. researchgate.net For phenolic compounds, the BDE is known to be associated with antioxidant activity and cytotoxicity. nih.gov Studies on related phenols have shown that the number of moles of peroxy radicals trapped (a measure of antioxidant activity) and the inhibition rate constants can be correlated with the O-H BDE for monophenols. nih.gov This correlation can be affected by the steric hindrance of substituents on the phenol ring. nih.gov

Ionization potential (IP) is another key electronic parameter that can be calculated using theoretical methods like DFT. For a series of related 2-methoxy-substituted phenols, the ionization potential was calculated using the DFT/B3LYP method. researchgate.net However, in that particular study, no direct linear relationship was established between the calculated IP and the observed cytotoxicity of the compounds. researchgate.net

Homolytic Bond Dissociation Enthalpy (BDE) Calculations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling attempts to correlate the chemical structure of a compound with its biological activity using statistical methods. This approach is valuable for predicting the activity of new compounds and understanding the mechanisms of action for existing ones.

QSAR studies on eugenol-related compounds have explored the links between physicochemical properties and cytotoxicity. nih.gov One investigation found a parabolic relationship between the cytotoxic activity and parameters like the octanol-water partition coefficient (logP) and redox potential, but not with the homolytic bond dissociation energy (BDE). nih.gov This suggests an optimal value for these properties to achieve maximum cytotoxicity. nih.gov In contrast, another study on a different set of phenols found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (k(inh)). researchgate.net This finding suggests that for those compounds, the cytotoxicity may be dependent on radical reactions. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor.

Studies have utilized molecular docking to explore the potential biological targets of this compound. In one in silico study, it was docked against the 5-hydroxytryptamine 2A receptor (5-HT2AR), a target for antidepressant drugs. The results indicated that this compound had the lowest binding energy among the tested phenylpropanoids, suggesting it could be a promising candidate for further investigation into antidepressant activity. nih.gov

In another study focused on anticancer activity, molecular docking was performed to evaluate the interactions between this compound and proteins associated with colon cancer (PDB ID: 5FGK) and cervical cancer (PDB ID: 4J96). jpionline.org The compound showed notable binding affinities for both targets. jpionline.org

Table 1: Molecular Docking Results for this compound
Target Protein (PDB ID)Associated ConditionBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesSource
5-HT2A ReceptorDepression (potential)Lowest among tested phenylpropanoidsNot specified nih.gov
5FGKColon Cancer-7.4ASN571, LEU633, ALA567, ALA643, TYR566 jpionline.org
4J96Cervical Cancer-6.2LYS52, PHE97, ALA50, TYR32, PHE176 jpionline.org

Computational and Theoretical Studies

Interactions with Biological Targets

Computational and theoretical studies, particularly molecular docking simulations, have been employed to elucidate the molecular interactions between 4-Allyl-2,6-dimethoxyphenol and various biological targets. A significant focus of this research has been on its potential as an inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.

Detailed Research Findings:

Molecular docking simulations have demonstrated favorable interactions between this compound and the NorA efflux pump. mdpi.comresearchgate.netnih.gov These in silico analyses support in vitro findings that suggest the compound can act as an efflux pump inhibitor. mdpi.comnih.gov The interaction is characterized by a close association between the compound and numerous amino acid residues within a predicted model of the NorA pump. researchgate.net

The binding of this compound to the NorA pump is primarily mediated by hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov These interactions are crucial for the stable binding of the compound within the active site of the pump, suggesting a competitive inhibition mechanism. researchgate.net One study reported a docking score of -7.11 kcal/mol for the interaction between this compound and the NorA pump, indicating a strong binding affinity. researchgate.net

The ability of this compound to interact with and potentially inhibit the NorA efflux pump is significant because this pump is responsible for extruding antibiotics, such as norfloxacin (B1679917), from the bacterial cell. nih.govresearchgate.net By inhibiting the pump, this compound can restore the efficacy of such antibiotics, a synergistic effect that has been observed in laboratory studies. nih.govresearchgate.net When associated with norfloxacin against the SA 1199B strain of S. aureus, which overexpresses the NorA pump, this compound caused a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic. nih.gov

The computational findings, therefore, provide a molecular basis for the observed biological activity of this compound as a potential adjuvant in antibiotic therapy against resistant bacterial strains. mdpi.com

Interaction Data with NorA Efflux Pump

Toxicity and Safety Assessment

Toxicological Profiles

The primary toxicological concerns identified for 4-Allyl-2,6-dimethoxyphenol are related to its potential to cause irritation and allergic reactions upon exposure.

Acute Toxicity (Oral, Inhalation, Dermal)Comprehensive data on the acute toxicity of this compound is largely unavailable. Safety data sheets frequently report "no data available" for acute oral, dermal, and inhalation toxicity.sigmaaldrich.cngouv.qc.caechemi.comOne study reported an oral LD50 in rats of 2000 mg/kg.perflavory.comFor dermal and inhalation routes, specific toxicity values have not been determined.thegoodscentscompany.com

Acute Toxicity Profile
Exposure Route Finding
OralLD50: 2000 mg/kg (Rat) perflavory.com
InhalationNo data available gouv.qc.ca
DermalNo data available gouv.qc.ca

Carcinogenicity, Mutagenicity, and Reproductive Toxicity Assessments

There is a notable lack of conclusive long-term toxicity data for this compound from dedicated studies.

Carcinogenicity: Safety data sheets state that the compound is not classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.

Mutagenicity: There is no available data regarding its potential to cause germ cell mutagenicity. echemi.com

Reproductive Toxicity: Specific data on reproductive toxicity is not available. gouv.qc.caechemi.com

While direct experimental data is scarce, the European Chemicals Agency (ECHA) notes that the substance is predicted as "likely to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity" under the REACH regulation, although this is a prediction and not a formal classification based on testing. europa.eu The European Food Safety Authority (EFSA) has referenced that its evaluations include reviews of genotoxicity and carcinogenicity studies for flavoring groups that include this compound. thegoodscentscompany.comfragranceu.com

Environmental Ecotoxicity

Information on the environmental effects of this compound is limited. The European Food Safety Authority (EFSA) concluded that the impact on the environment from the use of the compound in animal feed is expected to be low. europa.eu

Ecotoxicity Profile
Organism Finding
FishNo data available
Aquatic InvertebratesNo data available echemi.com

Biodegradability and Bioaccumulation Potential

Biodegradability

This compound is a syringyl-type phenolic compound, a structural unit of lignin (B12514952), which is one of the most abundant natural polymers worldscientific.com. The presence of microorganisms such as fungi and bacteria in the environment is crucial for the breakdown of lignin and its derivatives ros.edu.plnih.gov. These microorganisms possess enzymatic systems capable of degrading complex aromatic structures pnas.orgmdpi.com.

Aerobic and Anaerobic Degradation: Microbial degradation of methoxyphenols, including guaiacol (B22219) and syringol derivatives, can occur under both aerobic and anaerobic conditions ros.edu.pliweerbeek.nl. Fungi are particularly effective in the initial breakdown of lignin into lower molecular weight phenolic compounds ros.edu.pl. Bacteria, such as Pseudomonas putida and Sphingobacterium sp., have been shown to metabolize syringic acid and other related monomers, often through demethylation and subsequent ring cleavage nih.govresearchgate.net. For instance, Pseudomonas putida KT2440 can demethylate syringate to gallate, which is then further catabolized researchgate.net. The presence of an allyl group, as in this compound, may influence the rate and pathway of degradation. Studies on the fungicide 2-allylphenol (B1664045) have shown that it can be metabolized by the fungus Rhizoctonia cerealis through oxidation and hydrolysis of the allyl side chain nih.gov.

Given that this compound is a naturally occurring component of wood smoke and is found in various plants, it is expected to be biodegradable, although the rate of degradation under different environmental conditions has not been formally established through standardized testing like the OECD 301 Ready Biodegradability Test ros.edu.plscentspiracy.com. Some sources suggest that syringol is readily biodegradable scentspiracy.com.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources, including water, food, and air, at a rate faster than it is lost primescholars.com. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the substance to accumulate in fatty tissues.

For this compound, specific experimental data on its bioaccumulation factor (BCF) from studies following OECD Test Guideline 305 are not available nih.gov. However, some inferences can be made from related compounds. For guaiacol, a simpler methoxyphenol, a low bioconcentration factor (BCF) of 3 has been estimated, suggesting a low potential for bioaccumulation in aquatic organisms nih.gov. Safety data for 3-methoxyphenol (B1666288) also indicate that bioaccumulation is unlikely, with a measured Log Kow of 1.58 thermofisher.com. Conversely, chlorinated derivatives of methoxyphenols have been shown to bioaccumulate significantly in aquatic organisms ros.edu.pl.

The molecular structure of this compound, with its polar hydroxyl group and methoxy (B1213986) groups, alongside a non-polar allyl group, will determine its partitioning behavior. While it is soluble in fats, its complete bioaccumulation profile remains to be experimentally determined nih.gov. The European Food Safety Authority (EFSA) concluded that the use of this compound as a feed additive is not expected to have adverse effects on the environment, which implies a low concern for bioaccumulation, though detailed study results are not provided nih.govmsd.com.

Interactive Data Table: Inferred Environmental Fate Properties As specific experimental data for this compound is lacking, the following table provides a qualitative assessment based on the properties of structurally related compounds.

PropertyAssessment for this compoundBasis for Inference
Biodegradability Expected to be biodegradableStructural similarity to naturally occurring, biodegradable lignin derivatives (syringyl compounds) ros.edu.plworldscientific.comscentspiracy.com.
Bioaccumulation Potential Likely lowLow bioaccumulation potential observed for similar non-chlorinated methoxyphenols like guaiacol nih.gov. EFSA considers environmental risk to be low msd.com.

Advanced Research Directions and Future Perspectives

Development of Novel Therapeutic Agents

4-Allyl-2,6-dimethoxyphenol's inherent biological properties serve as a foundation for the development of new drugs. Its potential as a therapeutic agent is being explored in several areas:

Anticancer Properties: Derivatives of the closely related 4-allyl-2-methoxyphenol have shown the ability to inhibit the growth of various cancer cell lines, including prostate and oral squamous cell carcinoma. neliti.com Specifically, 4-allyl-2-methoxyphenyl propionate, butanoate, and isobutanoate have demonstrated cytotoxicity against human breast cancer cells (MCF-7). neliti.com Furthermore, methoxyeugenol has been found to suppress human endometrial cancer cell proliferation by regulating the p53/p21 pathway. dntb.gov.ua

Neuroprotective and Anticonvulsant Effects: Research has indicated potential neuroprotective effects, suggesting it may influence pathways associated with neurodegenerative diseases by modulating oxidative stress and inflammation. Studies in mouse models have explored its effects on seizures, indicating a potential role in epilepsy treatment. dntb.gov.ua

Liver Protection: Methoxyeugenol has been shown to deactivate hepatic stellate cells, which are key drivers of liver fibrosis. researchgate.netnih.gov By activating PPAR-γ and inhibiting the NF-kB pathway, it attenuates liver fibrosis and inflammation in animal models, suggesting its potential for treating chronic liver disease. researchgate.netnih.gov

Antifungal Activity: The compound is being investigated as a potential antifungal agent. nih.gov In-silico studies have explored its potential against Rhizopus delemar, the fungus responsible for mucormycosis. biorxiv.org

Applications in Green Chemistry and Biorefineries

The shift towards sustainable resources has brought this compound into focus for applications in green chemistry and biorefineries.

Bio-based Chemicals: It serves as a precursor for the synthesis of other valuable chemicals. For instance, it can be converted into sinapyl alcohol, a monolignol, which can then be used to produce syringaresinol (B1662434), a lignan (B3055560) with various biological activities. acs.org This biocatalytic conversion can be achieved in a one-pot system using a combination of eugenol (B1671780) oxidase and horseradish peroxidase. acs.org

Biodiesel Additive: The compound has been shown to enhance the oxidation stability of biodiesel blends, such as those from soybean and rapeseed. Adding it at a concentration of 1% (m/m) can significantly increase the induction time, a measure of stability. It can also improve the cold filter plugging point of biodiesel by 2–3°C.

Lignin (B12514952) Valorization: Lignin, a complex polymer found in plant cell walls, is an abundant and underutilized renewable resource. Research has explored the oxidative depolymerization of lignin to generate value-added aromatic compounds, including derivatives of this compound. researchgate.net

Exploration of Undiscovered Biological Activities

While several biological activities of this compound have been identified, there is still potential for discovering new therapeutic applications.

Antimicrobial and Anti-inflammatory Effects: The compound has demonstrated antimicrobial and anti-inflammatory properties, which warrant further investigation to understand the underlying mechanisms and potential therapeutic uses.

Modulation of Cellular Signaling: It has been shown to modulate cell signaling pathways, including the p53/p21 pathway involved in cell cycle regulation and apoptosis. Further research could uncover its effects on other critical cellular pathways.

Enzyme Inhibition: Its ability to inhibit enzymes like tyrosinase suggests potential applications in areas such as cosmetics and the food industry to prevent browning.

Advanced Computational Modeling for Drug Discovery and Mechanism Elucidation

Computational tools are becoming increasingly important in drug discovery and development. For this compound, these methods can accelerate research and provide deeper insights.

Molecular Docking: This technique can be used to predict the binding affinity of this compound and its derivatives with various biological targets, such as enzymes and receptors. For example, in silico simulations have been used to study its interaction with odorant-binding proteins in insects. acs.org

Structure-Activity Relationship (SAR) Studies: By creating and testing analogs of this compound, researchers can understand how modifications to its chemical structure affect its biological activity. This information is crucial for designing more potent and selective therapeutic agents.

Mechanism of Action: Computational models can help elucidate the mechanisms by which this compound exerts its biological effects. For instance, modeling has been used to understand its role in deactivating hepatic stellate cells through the PPAR-ɣ and NF-kB pathways. researchgate.net An in-silico study investigated its potential as a chitin (B13524) synthase inhibitor for treating fungal infections. biorxiv.org

Sustainable Production and Resource Utilization

Developing sustainable methods for producing this compound is crucial for its widespread application.

Biosynthesis: Researchers are exploring biosynthetic routes to produce this compound and related allylphenols. nih.gov One novel approach involves the microbial production of methoxyeugenol from sinapic acid. nih.gov Another study identified an acyltransferase from Euphorbia lathyris that can catalyze the production of methoxyeugenol from sinapyl alcohol. nih.gov These enzymatic and whole-cell bioconversion methods offer a more sustainable alternative to chemical synthesis, which can involve pollution issues. nih.govnih.gov

Natural Sources: this compound is a naturally occurring compound found in various plants, including clove, nutmeg, cinnamon, and sassafras. perflavory.comwikipedia.org Optimizing extraction methods from these renewable resources is another avenue for sustainable production.

Biorefinery Integration: Integrating the production of this compound into biorefinery processes that utilize lignocellulosic biomass could provide a sustainable and economically viable source of this valuable compound. researchgate.net

Q & A

What advanced spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 4-Allyl-2,6-dimethoxyphenol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the aromatic methoxy groups (2,6-positions), allyl substituent (C=CH₂), and hydroxyl group ( ). Compare chemical shifts with reference spectra for syringol derivatives.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Employ DB-5MS columns for volatile analysis, with electron ionization (EI) to detect molecular ion peaks at m/z 194 (C₁₁H₁₄O₃) and fragmentation patterns (e.g., allyl group loss at m/z 137) ().
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 280 nm) to quantify purity (>95%) and resolve co-eluting phenolic analogs ( ).

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Analog Synthesis: Modify the allyl chain (e.g., propyl, prenyl) and methoxy/hydroxy group positions. For example, compare this compound (repellent activity) with 4-propyl-2,6-dimethoxyphenol ( ).
  • Bioassays: Test analogs in dose-response assays (e.g., tick repellency, antifungal activity) using standardized protocols (OECD 223 for arthropods). Validate via electrophysiological recordings (e.g., insect antennal responses) ( ).
  • Computational Modeling: Perform molecular docking with odorant-binding proteins (OBPs) or cytochrome P450 enzymes to predict binding affinities ( ).

What methodologies resolve contradictions in toxicity data between regulatory assessments and experimental studies?

Answer:

  • In Vivo vs. In Vitro: Reconcile discrepancies (e.g., skin irritation in OECD 439 vs. non-carcinogenicity in FDA TOPKAT models) by conducting acute dermal toxicity tests in rodents (OECD 402) and Ames tests for mutagenicity ( ).
  • Dose-Response Analysis: Use Hill slope models to identify threshold concentrations for irritancy (e.g., EC₅₀ for ocular toxicity) ().
  • Meta-Analysis: Aggregate data from EFSA, ECHA, and academic studies to assess consensus on NOAEL (No Observed Adverse Effect Level) ( ).

How can this compound’s role in insect pheromone systems be investigated?

Answer:

  • Behavioral Assays: Use Y-tube olfactometers to test attraction/repellency in Bactrocera dorsalis. Compare wild-type and OBP2-knockout strains (CRISPR/Cas9) to validate receptor specificity ( ).
  • Protein-Ligand Studies: Express recombinant OBP2 in E. coli and measure binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) ( ).

What advanced analytical techniques quantify this compound in complex matrices like biofuels or plant extracts?

Answer:

  • GC-Olfactometry (GC-O): Couple GC-MS with human sensory panels to identify odor-active compounds (FD factors ≥729) in non-centrifugal cane sugar or biodiesel ().
  • Rancimat Method: Assess oxidation stability (induction period) in biodiesel blends (EN 14112), using 200–500 ppm additive concentrations ().
  • Solid-Phase Microextraction (SPME): Optimize fiber coatings (e.g., PDMS/DVB) for headspace sampling of volatile phenols in plant tissues ().

How should researchers evaluate environmental persistence and non-target organism impacts?

Answer:

  • OECD 307 Tests: Measure soil biodegradation half-life (t₁/₂) under aerobic conditions.
  • Mesocosm Studies: Simulate aquatic ecosystems to assess bioaccumulation in algae (Pseudokirchneriella subcapitata) and daphnids (OECD 202) ( ).
  • QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite or ECOSAR ().

What integrated multi-omics approaches elucidate biosynthetic pathways in natural sources?

Answer:

  • Transcriptomics: Sequence RNA from Myristica fragrans to identify phenylpropanoid pathway genes (e.g., COMT, CCR).
  • Metabolomics: Use LC-QTOF-MS to map intermediates (e.g., eugenol, chavicol) in glandular trichomes ().
  • Heterologous Expression: Express candidate genes in Nicotiana benthamiana for pathway validation ().

How can conflicting data on antioxidant vs. pro-oxidant effects be resolved?

Answer:

  • DPPH/ABTS Assays: Compare radical scavenging activity at 0.1–1 mM concentrations in ethanol/water mixtures.
  • Electron Paramagnetic Resonance (EPR): Detect hydroxyl radical (•OH) generation in Fenton reaction models ().

What strategies ensure regulatory compliance in cross-disciplinary applications (e.g., feed additives vs. pharmaceuticals)?

Answer:

  • EFSA Compliance: Adhere to Commission Regulation (EU) 2017/61 for feed additive safety (≤50 mg/kg in poultry) ().
  • ICH Guidelines: Follow Q3C impurity limits for pharmaceutical-grade synthesis ( ).

How can machine learning improve SAR predictions for novel derivatives?

Answer:

  • Descriptor Selection: Use PaDEL-Descriptor to compute 1D/2D molecular features (e.g., LogP, topological polar surface area).
  • Deep Learning Models: Train graph neural networks (GNNs) on ChEMBL datasets to predict bioactivity against Rhipicephalus appendiculatus ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.